molecular formula C11H10N2O3S B3363927 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide CAS No. 1082398-70-6

3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide

Cat. No. B3363927
CAS RN: 1082398-70-6
M. Wt: 250.28 g/mol
InChI Key: PLLMASXONAHTNJ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide is a type of chemical entity . It has been used in the synthesis of various compounds, including a unique series of sulfonamide-triazine hybrid molecules .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, UV–vis, MALDI-TOF mass spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps. For example, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the vibration of the C–H bond was observed at around 865 cm−1 and 630 cm−1 .

Mechanism of Action

While the specific mechanism of action for 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide is not mentioned in the retrieved papers, similar compounds have shown significant biological and therapeutic value .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide is not available, similar compounds have hazard statements associated with them, such as H302, H315, H319, H335 .

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel pyridine-based molecular frameworks and their unique clinical relevance . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

3-hydroxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9-4-3-5-10(8-9)17(15,16)13-11-6-1-2-7-12-11/h1-8,14H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLMASXONAHTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651253
Record name 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide

CAS RN

1082398-70-6
Record name 3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
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3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
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3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
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3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
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3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 6
3-Hydroxy-N-(pyridin-2-yl)benzene-1-sulfonamide

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